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Adverse Event Onset Timeline

The table below synthesizes findings on when adverse events typically occur after initiating upadacitinib

therapy.
Time Period Post-Treatment Proportion of Reported Key Characteristics and Common
Initiation AEs AEs

| First Month | 42.01% (171 out of 407 cases) [1] | - AEs occur most frequently in this period [1] [2] [3].

e Onset can be as early as a median of 10 days (start of IQR) [1]. | | Within 3 Months | 66.09% (269
out of 407 cases) [1] | - Encompasses the majority of all reported AEs [1] [2] [3].

¢ Includes common AEs like acne, upper respiratory tract infections, and increased blood
cholesterol [1] [4]. | | Overall Median Onset | 41.00 days (IQR: 10 - 141.5 days) [1] | - Indicates that
half of all AEs occur before this time point and half after [1] [2] [3].

e The wide IQR highlights significant variability in AE timing among individuals. |

Detailed Onset Patterns and Influencing Factors

Beyond the general timeline, several factors can influence the timing and type of adverse events.
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e Dose-Dependency: Certain AEs show a dose-dependent relationship. A systematic review found
that higher doses (30 mg) were associated with increased risks of hepatic disorder, neutropenia,
and acne compared to the 15 mg dose and placebo [5].

¢ Age-Related Patterns: Subgroup analyses reveal that the profile of common AEs differs by age,
which may relate to underlying health status [1] [2]:

o Ages 18-65: More frequently reported AEs include acnhe, abdominal pain, and
nasopharyngitis [1].

o Ages >65: More frequently reported AEs include pulmonary embolism, cataract, and sepsis
[1].

¢ Type of Adverse Event:

o Common AEs: Acne, upper respiratory tract infections, herpes zoster, and increased blood
cholesterol levels are frequently reported and often occur early [1] [4] [5].

o Serious AEs: Events of special interest, such as serious infections, major adverse
cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies, have
been observed. Their rates have been reported to remain stable over time in long-term studies,
but they can occur at any point during treatment [4] [6] [7].

Experimental Methodology for Onset Analysis

For your technical protocols, here is the core methodology used in recent pharmacovigilance studies to

determine these onset patterns.

e Data Source: The U.S. Food and Drug Administration Adverse Event Reporting System (FAERS)
database is a primary source, containing spontaneous, voluntary reports from healthcare
professionals, consumers, and manufacturers [1] [2] [3].

o Data Extraction & Processing:

o Timeframe: Data is extracted for a specific period (e.g., Q3 2019 to Q1 2024) [2].

o Drug Identification: Reports where upadacitinib is listed as the "Primary Suspect" drug are
selected [1].

o Outcome Calculation: The "onset time" is calculated as the interval between the start of the
drug therapy and the date the adverse event occurred [1].

¢ Statistical & Disproportionality Analysis: Studies often use a combination of algorithms to identify
safety signals [1] [2] [3]:

Reporting Odds Ratio (ROR)

Proportional Reporting Ratio (PRR)

Bayesian Confidence Propagation Neural Network (BCPNN)

[¢]

[e]

[e]

o

Empirical Bayesian Geometric Mean (EBGM)

The following diagram illustrates this research workflow for analyzing adverse event data.
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Key Considerations for Researchers

¢ Limitations of Spontaneous Reporting: FAERS data is subject to under-reporting, reporting biases,
and variable data quality. It can signal associations but cannot definitively prove causation [1] [2].

e Contrasting RCT Findings: While the pharmacovigilance data provides real-world breadth, findings
from structured Randomized Controlled Trials (RCTs) can differ. For instance, one meta-analysis of
RCTs found no significant association between upadacitinib and Major Adverse Cardiovascular
Events (MACE) or Venous Thromboembolism (VTE), whereas these are highlighted as risks in the
drug's label based on a study of a different JAK inhibitor [6] [5]. This discrepancy underscores the
importance of considering both data types.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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